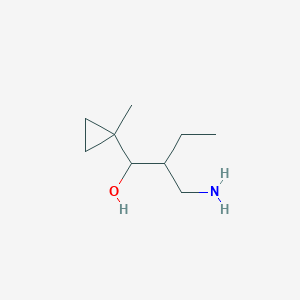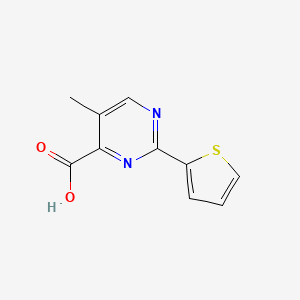
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a fluorine atom and an ethyl group attached to a dihydrophthalazinone core .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one typically involves the reaction of 2-ethylphthalic anhydride with hydrazine hydrate in the presence of a fluorinating agent . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position on the phthalazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and dihydrophthalazinone core play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and interfere with cellular processes .
類似化合物との比較
Similar Compounds
6-Fluorophthalazin-1(2H)-one: Similar in structure but lacks the ethyl group.
2-Ethyl-1,2-dihydrophthalazin-1-one: Similar but without the fluorine atom.
Uniqueness
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one is unique due to the presence of both the ethyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
特性
分子式 |
C10H9FN2O |
|---|---|
分子量 |
192.19 g/mol |
IUPAC名 |
2-ethyl-6-fluorophthalazin-1-one |
InChI |
InChI=1S/C10H9FN2O/c1-2-13-10(14)9-4-3-8(11)5-7(9)6-12-13/h3-6H,2H2,1H3 |
InChIキー |
IFVJZOVZNXJUMG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(C=C(C=C2)F)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)





![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)


![6-Oxaspiro[4.6]undec-8-ene](/img/structure/B13202175.png)
![2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13202176.png)

